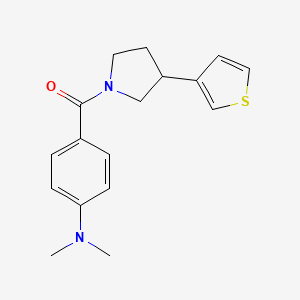

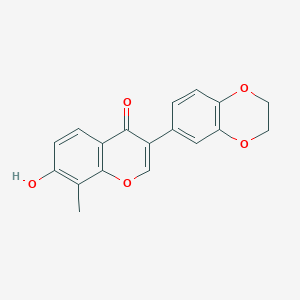

![molecular formula C22H34N4O2 B2980765 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propylethanediamide CAS No. 922096-28-4](/img/structure/B2980765.png)

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propylethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound, also known as N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-, has a CAS Number of 1119450-30-4 and a linear formula of C18H29N3O . It is a derivative of tetrahydroquinoline, a class of compounds that have garnered attention in the scientific community due to their diverse biological activities .

Molecular Structure Analysis

The compound has a molecular weight of 303.45 . It contains a tetrahydroquinoline ring, which is a saturated version of the quinoline structure, and is substituted with various functional groups .Aplicaciones Científicas De Investigación

Novel Anticonvulsant Agent

A study by Gitto et al. (2006) investigated N-substituted 1,2,3,4-tetrahydroisoquinolines, exploring their structure-activity relationships for the development of new anticonvulsants. One derivative demonstrated significant anticonvulsant activity, comparable to talampanel, a noncompetitive AMPA receptor modulator used in clinical trials. This indicates the compound's potential application in developing treatments for epilepsy and other seizure disorders (Gitto et al., 2006).

Cardiovascular Research

Umehara et al. (2009) focused on YM758, a novel If channel inhibitor with a tetrahydroisoquinoline skeleton, being developed for stable angina and atrial fibrillation treatment. The study identified human metabolites of YM758 and investigated their renal and hepatic excretion, suggesting the compound's significance in cardiovascular pharmacology (Umehara et al., 2009).

Sensitizing NIR Luminescence of Lanthanides

Comby et al. (2006) synthesized new polydentate ligands with 8-hydroxyquinolinate subunits aimed at sensitizing the NIR luminescence of Nd(III) and Yb(III) ions. This research provides insight into the compound's application in developing NIR probes for bioanalyses, particularly in imaging and sensing technologies (Comby et al., 2006).

Platelet Antiaggregating Activity

A study by Ranise et al. (1991) synthesized N-acyl-N-phenyl-1-pyrrolidine- and similar derivatives, including tetrahydro-1-quinoline, demonstrating significant in vitro platelet antiaggregating activity. This suggests the compound's potential utility in developing therapies for cardiovascular diseases and conditions associated with platelet aggregation (Ranise et al., 1991).

Direcciones Futuras

Propiedades

IUPAC Name |

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O2/c1-3-11-23-21(27)22(28)24-16-20(26-13-5-4-6-14-26)18-9-10-19-17(15-18)8-7-12-25(19)2/h9-10,15,20H,3-8,11-14,16H2,1-2H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHECJRUWPJCBHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

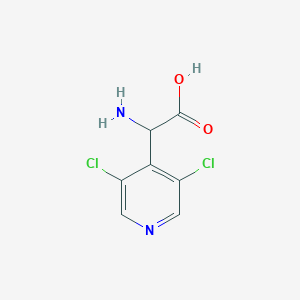

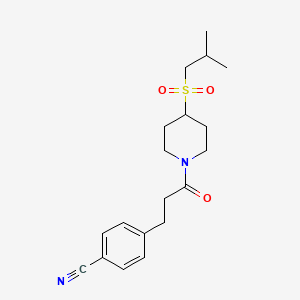

![5-butyl-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2980682.png)

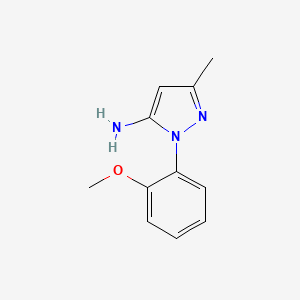

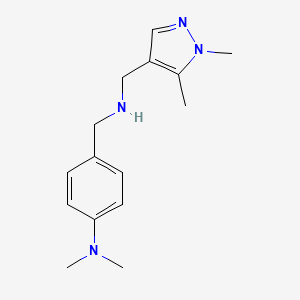

![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2980685.png)

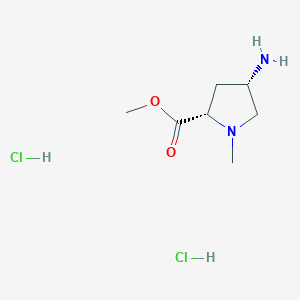

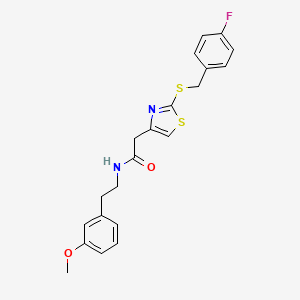

![2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2980686.png)

![methyl 2-[(3Z)-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B2980693.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2980699.png)

![2-(benzylsulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2980700.png)